3-(5-bromofuran-2-carboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide - 887878-37-7

3-(5-bromofuran-2-carboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide

Catalog Number: EVT-3026713
CAS Number: 887878-37-7
Molecular Formula: C20H12BrFN2O4
Molecular Weight: 443.228
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carboxamide

  • Compound Description: This compound is identified as an impurity during the synthesis of escitalopram, a medication used to treat major depressive disorder and generalized anxiety disorder.

2. 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carboxylic acid

  • Compound Description: Similar to the previous compound, this molecule is also a process-related impurity observed during escitalopram synthesis.

3. N-{3-[5-Cyano-1-(4-fluorophenyl)]-1,3-dihydro-2-benzofuran-1-yl]propyl}formamide

  • Compound Description: This molecule represents another impurity detected during the synthesis of escitalopram.

4. 1-(4-Fluorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile

  • Compound Description: This molecule is identified as an impurity in the synthesis of escitalopram.

5. (4-Methoxy or 4,8-Dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzo[1,2-b:5,4-b’]difuran-2-carboxamide

  • Compound Description: These compounds represent a novel series of benzodifuranyl derivatives synthesized and investigated for their anti-inflammatory and analgesic properties.

6. 4-Fluoro-2-(4-fluorophenyl)-N-methyl-5-(2-methyl-5-(1-(pyrimidin-2-yl)cyclopropylcarbamoyl)phenyl)benzofuran-3-carboxamide (BMS-929075)

  • Compound Description: This compound, known as BMS-929075, is a potent allosteric inhibitor of the hepatitis C virus (HCV) NS5B replicase. It targets the palm site of the enzyme, interfering with viral replication.

7. 2-(4-(3-Methylbenzodifuran-2-carboxamido)pyrimidine)acetic acid

  • Compound Description: This compound is part of a series of novel heterocyclic compounds derived from visnaginone and khellinone, natural products with known pharmacological activities. It was synthesized and evaluated for its anti-inflammatory and analgesic properties.

8. N-(Thiazolo[3,2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide

  • Compound Description: This molecule belongs to a series of novel heterocyclic compounds synthesized and explored for their potential anti-inflammatory and analgesic effects. These compounds were derived from naturally occurring compounds, visnaginone, and khellinone.

9. N-(2-Thioxopyrimidine)-methylbenzodifuran-2-carbimidoyl chloride

  • Compound Description: This compound is part of a library of novel heterocyclic compounds synthesized as potential anti-inflammatory and analgesic agents. These compounds were designed based on the structures of visnaginone and khellinone, natural products with recognized pharmacological activities.

10. N-(2-(Methylthio)pyrimidine)-3-methylbenzodifuran-2-carbimidoyl chloride

  • Compound Description: This compound belongs to a series of newly synthesized heterocyclic compounds investigated for their anti-inflammatory and analgesic potential. These compounds were derived from the natural products visnaginone and khellinone, known for their pharmacological properties.

11. N-(2,6-Di(piperazine or morpholine)pyrimidine)-1-(3-methylbenzodifuran)-1-(piperazine or morpholine)methanimine

  • Compound Description: These compounds belong to a series of novel heterocyclic compounds synthesized and evaluated for their anti-inflammatory and analgesic properties. They were derived from visnaginone and khellinone, natural products with known pharmacological activities.

12. 8-(Methylbenzodifuran)-thiazolopyrimido[1,6-a][1,3,5]triazine-3,5-dione

  • Compound Description: This molecule represents a novel heterocyclic compound synthesized and evaluated for its anti-inflammatory and analgesic activities. The design of this compound was inspired by the structures of naturally occurring compounds, visnaginone and khellinone.

13. 8-(3-Methylbenzodifuran)-thiazolopyrimido[6,1-d][1,3,5]oxadiazepine-trione

  • Compound Description: This molecule belongs to a series of novel heterocyclic compounds synthesized and investigated for their potential as anti-inflammatory and analgesic agents. They were derived from visnaginone and khellinone, natural products with recognized pharmacological activities.

14. 2,10-Di(sub-benzylidene)-8-(3-methylbenzodifuran)-thiazolopyrimido[6,1-d][1,3,5]oxadiazepine-3,5,11-trione

  • Compound Description: This molecule represents a novel heterocyclic compound synthesized and evaluated for its anti-inflammatory and analgesic properties. These compounds were designed based on the structures of visnaginone and khellinone.

15. 3-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]pyrazine-2-carbonitrile

  • Compound Description: This compound is identified as a potential activator of the G protein-coupled receptor GPR17, which has implications in oligodendrocyte maturation and myelination in the central nervous system, though its roles in the liver and kidney are less understood.

16. 4-(4-Fluorophenyl)-5-methyl-N-(2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide

  • Compound Description: Identified as a potential activator of the G protein-coupled receptor GPR17, this compound is of interest due to the roles of GPR17 in the central nervous system, liver, and kidney.

17. ({1-[(2-Chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl)(methyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine

  • Compound Description: This compound has been identified as a potential activator of the G protein-coupled receptor GPR17. While GPR17's roles in the central nervous system are established, its functions in other tissues like the liver and kidney are still being investigated.

18. N,N-Dimethyl-6-[(5-phenyl-1,3-oxazol-2-yl)methyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine

  • Compound Description: This molecule has been found to potentially activate GPR17, a G protein-coupled receptor involved in various physiological processes. While GPR17's role in the central nervous system is established, its functions in the liver and kidney are still under investigation.

19. 4-Phenyl-1-[6-(pyrrolidin-1-yl)-9H-purin-9-yl]butan-2-ol

  • Compound Description: This compound has been identified as a potential activator of GPR17. GPR17 is a G protein-coupled receptor with known roles in the central nervous system and potential roles in other tissues like the liver and kidney that are still being elucidated.

20. 2-(3-Fluorophenyl)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridine-6-carbonyl}pyrrolidine

  • Compound Description: This molecule is a potential activator of GPR17, a G protein-coupled receptor. While GPR17 is known for its roles in the central nervous system, its functions in the liver and kidney are less understood and are currently being investigated.

21. 2,6,6-Trimethyl-N-({2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}methyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine

  • Compound Description: This compound is a potential activator of GPR17. GPR17 is a G protein-coupled receptor with established roles in the central nervous system, but its functions in other tissues like the liver and kidney require further investigation.

Properties

CAS Number

887878-37-7

Product Name

3-(5-bromofuran-2-carboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide

IUPAC Name

3-[(5-bromofuran-2-carbonyl)amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide

Molecular Formula

C20H12BrFN2O4

Molecular Weight

443.228

InChI

InChI=1S/C20H12BrFN2O4/c21-16-10-9-15(27-16)19(25)24-17-11-5-1-4-8-14(11)28-18(17)20(26)23-13-7-3-2-6-12(13)22/h1-10H,(H,23,26)(H,24,25)

InChI Key

VJVGANMPTPWOSY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)NC(=O)C4=CC=C(O4)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.